

# Preclinical Profile of ABBV-712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of **ABBV-712**, a selective inhibitor of Tyrosine Kinase 2 (TYK2). The information presented herein is compiled from publicly available data and is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's mechanism of action, potency, selectivity, pharmacokinetics, and in vivo efficacy.

## Introduction

**ABBV-712** is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][4][5] By selectively targeting TYK2, **ABBV-712** offers a potential therapeutic approach for these conditions with a differentiated profile compared to broader JAK inhibitors.[5][6] This document summarizes the key preclinical data for **ABBV-712**.

## **Mechanism of Action**

**ABBV-712** functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of TYK2.[4] This binding stabilizes the JH2 domain and inhibits the catalytic activity of the kinase (JH1) domain, thereby blocking downstream signaling cascades.[4]



## **Signaling Pathway**

The TYK2 signaling pathway is initiated by the binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors. This leads to the activation of receptor-associated TYK2 and its partner JAKs (e.g., JAK1 or JAK2). The activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. **ABBV-712**, by inhibiting TYK2, blocks this phosphorylation cascade.





Click to download full resolution via product page

A diagram of the TYK2 signaling pathway and the inhibitory action of ABBV-712.



**Data Presentation** 

**In Vitro Profile** 

| Parameter                         | Value               | Reference |
|-----------------------------------|---------------------|-----------|
| Potency                           |                     |           |
| TYK2 JH2 EC50                     | -<br>0.01 μM        | [3]       |
| TYK2 Cellular EC50                | 0.19 μΜ             | [1][3]    |
| Human Whole Blood EC50            | 0.17 μΜ             | [3]       |
| Selectivity                       |                     |           |
| JAK1 Cellular EC50                | > 25 μM             | [1]       |
| JAK2 Cellular EC50                | > 25 μM             | [1]       |
| JAK3 Cellular EC50                | > 25 μM             | [1]       |
| Physicochemical Properties        |                     |           |
| Thermodynamic Solubility (pH 7.4) | 708 μΜ              | [1]       |
| Metabolism                        |                     |           |
| CYP3A4 Metabolism                 | Very low fraction   | [1]       |
| CYP3A4 Induction                  | ≤ 1.5-fold increase | [1]       |

# **Pharmacokinetic Profile**



| Species            | Route     | Dose<br>(mg/kg)             | T½ (h) | Bioavail<br>ability<br>(%) | CLu<br>(L/h/kg) | Vss<br>(L/kg) | Referen<br>ce |
|--------------------|-----------|-----------------------------|--------|----------------------------|-----------------|---------------|---------------|
| Rat                | i.v.      | 1                           | 0.6    | -                          | 4.1             | 1.9           | [1]           |
| p.o.               | 1         | -                           | 19     | -                          | -               | [1]           |               |
| Dog                | i.v./p.o. | -                           | 4.5    | 88                         | 0.46            | -             | [1]           |
| Monkey             | i.v./p.o. | -                           | 1.2    | 17                         | 2.3             | -             | [1]           |
| Predicted<br>Human | p.o.      | 350 mg<br>(initial<br>dose) | 2.9    | 59                         | -               | -             | [1]           |

**In Vivo Efficacy** 

| Model                                       | Species                      | Dose (mg/kg) | Effect                                        | Reference |
|---------------------------------------------|------------------------------|--------------|-----------------------------------------------|-----------|
| IL-12/IL-18-<br>Induced IFN-y<br>Production | Mouse                        | 30           | 77% reduction in serum IFN-y                  | [1]       |
| 100                                         | 84% reduction in serum IFN-y | [1]          |                                               |           |
| 300                                         | 95% reduction in serum IFN-y | [1]          | _                                             |           |
| 600                                         | 99% reduction in serum IFN-y | [1]          | _                                             |           |
| IL-23-Induced<br>Ear Dermatitis             | Mouse                        | 100          | 61% reduction in<br>ear thickness<br>(Day 11) | [1]       |

# **Experimental Protocols**

The following are representative experimental protocols based on the available information for the preclinical evaluation of **ABBV-712**.



## In Vitro Kinase Assay (Representative)

Objective: To determine the in vitro potency of **ABBV-712** against TYK2 and its selectivity against other JAK family kinases.

Methodology (LanthaScreen™ Kinase Assay):

- Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes; fluorescently labeled peptide substrate; ATP; assay buffer; ABBV-712.
- Procedure: a. Prepare serial dilutions of ABBV-712 in DMSO. b. In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and ATP to the assay buffer. c. Add the diluted ABBV-712 or DMSO (vehicle control) to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Read the plate on a fluorescence plate reader to measure the level of peptide phosphorylation.
- Data Analysis: Calculate the percent inhibition for each concentration of ABBV-712 and determine the EC50 value by fitting the data to a four-parameter logistic equation.

## **Cellular Phosphorylation Assay (Representative)**

Objective: To assess the ability of **ABBV-712** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

#### Methodology:

- Cell Line: A human cell line expressing the relevant cytokine receptors and TYK2 (e.g., NK-92 cells).
- Procedure: a. Seed the cells in a 96-well plate and starve overnight. b. Pre-incubate the cells with serial dilutions of ABBV-712 for 1-2 hours. c. Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes). d. Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using a suitable method such as ELISA or Western blot.
- Data Analysis: Determine the EC50 value for the inhibition of pSTAT.



# In Vivo Pharmacodynamic Model: IL-12/IL-18-Induced IFN-y Production

Objective: To evaluate the in vivo efficacy of **ABBV-712** in a cytokine-driven inflammation model.

### Methodology:

- Animals: Male C57BL/6 mice.
- Procedure: a. Acclimatize the mice for at least one week. b. Administer ABBV-712 orally at various doses (e.g., 30, 100, 300, 600 mg/kg). c. After a specified time (e.g., 1 hour), administer a combination of recombinant murine IL-12 and IL-18 intraperitoneally to induce IFN-γ production. d. Collect blood samples via cardiac puncture at a peak response time (e.g., 4-6 hours post-cytokine challenge). e. Separate serum and measure IFN-γ levels using a commercial ELISA kit.
- Data Analysis: Calculate the percent inhibition of IFN-y production for each dose group compared to the vehicle-treated control group.

## In Vivo Efficacy Model: IL-23-Induced Ear Dermatitis

Objective: To assess the therapeutic potential of ABBV-712 in a model of skin inflammation.

### Methodology:

- Animals: Male C57BL/6 mice.
- Procedure: a. Anesthetize the mice and inject recombinant murine IL-23 intradermally into
  the ear pinna. b. Administer ABBV-712 orally (e.g., 100 mg/kg) daily or twice daily for the
  duration of the study (e.g., 11 days). c. Measure ear thickness daily using a digital caliper. d.
  At the end of the study, euthanize the mice and collect ear tissue for histological analysis
  (e.g., H&E staining to assess epidermal thickness and cellular infiltration).
- Data Analysis: Compare the change in ear thickness and histological scores between the ABBV-712-treated and vehicle-treated groups.



## **Pharmacokinetic Studies**

Objective: To determine the pharmacokinetic properties of **ABBV-712** in different species.

## Methodology:

- Animals: Rats, dogs, and monkeys.
- Procedure: a. Administer ABBV-712 via intravenous (i.v.) and oral (p.o.) routes. b. Collect serial blood samples at predetermined time points. c. Process the blood to obtain plasma and store at -80°C until analysis. d. Quantify the concentration of ABBV-712 in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters such as half-life (T½), bioavailability, clearance (CL), and volume of distribution (Vss) using non-compartmental analysis software.

# Experimental Workflows Preclinical Evaluation Workflow for a Kinase Inhibitor





#### General Preclinical Workflow for a Kinase Inhibitor

Click to download full resolution via product page

A generalized workflow for the preclinical evaluation of a kinase inhibitor.



# **Safety and Off-Target Profile**

Preclinical safety studies in rats identified myocardial toxicity with **ABBV-712**.[6] Further investigation revealed that this was an off-target effect related to compound-induced vascular relaxation and was not directly related to TYK2 inhibition.[6] This was demonstrated by similar hemodynamic responses in both wild-type and TYK2 knockout mice administered **ABBV-712**. [6]

## Conclusion

ABBV-712 is a potent and selective TYK2 inhibitor with a well-characterized preclinical profile. It demonstrates robust in vitro and in vivo activity in models of inflammation. The pharmacokinetic properties of ABBV-712 have been evaluated in multiple species, providing a basis for predicting its human pharmacokinetic profile. While an off-target cardiovascular effect was observed in rats, this was determined to be independent of TYK2 inhibition. The data summarized in this guide provide a solid foundation for the continued investigation and development of ABBV-712 as a potential therapeutic for autoimmune and inflammatory diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bms.com [bms.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]



 To cite this document: BenchChem. [Preclinical Profile of ABBV-712: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#preclinical-profile-of-abbv-712]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com